seletinoid G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
637357-50-7 |
|---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H12O7/c17-12-6-11(20-8-13(12)18)7-21-16(19)4-2-10-1-3-14-15(5-10)23-9-22-14/h1-6,8,18H,7,9H2/b4-2+ |
InChI Key |
MQIRDWDCKACDRZ-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC(=O)C(=CO3)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC(=O)C(=CO3)O |
Origin of Product |
United States |
Discovery and Rational Design of Seletinoid G
The development of Seletinoid G was predicated on a design-led approach, utilizing computational tools to predict molecular interactions and guide the synthesis of a compound with a desired biological activity profile.
Computational Molecular Modeling in Retinoid Design
Computer-aided drug design (CADD) has become an integral part of modern medicinal chemistry, offering a cost-effective and efficient means to explore novel molecular structures and predict their biological activity. In the context of retinoid design, computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are employed. These methods allow researchers to simulate the interaction between potential retinoid candidates and their target nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). By understanding these interactions at a molecular level, it is possible to design compounds with enhanced receptor selectivity and improved therapeutic indices. The design of this compound was guided by such computer-aided molecular modeling. nus.edu.sgresearchgate.net
Design Rationale for Pyranone-Derived Retinoids
The design of this compound as a pyranone derivative was a deliberate strategy to create a molecule that could mimic the essential structural features of retinoic acid while possessing a distinct chemical scaffold. nih.gov
The evolution of retinoids is often categorized into generations based on their structural characteristics and specificity. This compound's design represents a significant departure from the structural motifs of the first three generations.
First-generation retinoids , such as tretinoin (B1684217) and isotretinoin, are non-aromatic and are structurally very similar to vitamin A, featuring a polyene side chain. nih.gov
Second-generation retinoids , including etretinate and acitretin, are mono-aromatic, incorporating a benzene ring in place of the cyclohexene ring of the first generation. nih.gov
Third-generation retinoids , like adapalene and tazarotene, are poly-aromatic and conformationally restricted, which enhances their receptor selectivity. nih.gov
Fourth-generation retinoids , including this compound, are characterized by novel, often non-polyaromatic structures designed for high receptor selectivity. nih.gov this compound's pyranone core is a prime example of the innovative scaffolds being explored in this generation to achieve a better balance of efficacy and tolerability.
| Retinoid Generation | General Structural Characteristics | Example Compounds |
| First | Non-aromatic, polyene side chain | Tretinoin, Isotretinoin |
| Second | Mono-aromatic | Etretinate, Acitretin |
| Third | Poly-aromatic, conformationally restricted | Adapalene, Tazarotene |
| Fourth | Novel, diverse structures with high receptor selectivity | This compound |
Initial Synthesis and Characterization (Academic Context)
The initial synthesis of this compound, with the chemical name 2-((3E)-4(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one, was achieved through a sequential reaction. semanticscholar.org The synthesis commences with kojic acid, which is reacted with thionyl chloride. The resulting intermediate is then reacted with 3,4-(methylenedioxy) cinnamic acid to yield this compound. semanticscholar.org
While detailed physicochemical characterization data such as specific melting points, NMR spectra, and mass spectrometry data are not extensively reported in publicly available academic literature, the compound's structure has been confirmed, and its biological activity has been evaluated in various in vitro and in vivo models. nus.edu.sgnih.govsemanticscholar.org These studies have consistently demonstrated its retinoid-like effects, including the modulation of extracellular matrix proteins. nus.edu.sg
Molecular Mechanisms of Action
Retinoic Acid Receptor (RAR) Binding and Selectivity
Retinoids, including seletinoid G, exert their biological effects by binding to nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govpsu.edumdpi.comwikipedia.org. These receptors, upon ligand binding, form heterodimers that bind to specific DNA sequences, thereby regulating gene expression nih.govpsu.edumdpi.comwikipedia.orgnih.govtandfonline.com.
Selective Agonism of Retinoic Acid Receptor Gamma (RAR-γ)
This compound is characterized by its selective interaction with the Retinoic Acid Receptor Gamma (RAR-γ) nih.govresearchgate.netresearchhub.comontosight.aiijdvl.comijdvl.commdpi.comnih.govmdpi.com. RAR-γ is notably predominant in the epidermal layer of the skin, accounting for approximately 90% of RARs in this tissue nih.govtandfonline.com. As a selective RAR-γ agonist, this compound activates downstream pathways primarily mediated by this specific receptor subtype ijdvl.comijdvl.compatsnap.com.
Differential Binding Profiles Across RAR Subtypes
While the primary interaction of this compound is with RAR-γ, the broader retinoid family interacts with three main RAR subtypes: RAR-α, RAR-β, and RAR-γ nih.govpsu.edumdpi.comwikipedia.orgnih.govtandfonline.com. These subtypes differ in their amino acid sequences and ligand-binding pockets, leading to variations in binding affinity and downstream effects mdpi.commdpi.com. Although specific comparative binding affinities for this compound across all RAR subtypes are not detailed in the provided literature, its designation as a selective RAR-γ agonist highlights a preference for this receptor over others nih.govresearchgate.netresearchhub.comontosight.aiijdvl.comijdvl.commdpi.comnih.govmdpi.com. For context, other selective RAR-γ agonists, like trifarotene, exhibit significantly higher selectivity for RAR-γ compared to RAR-α and RAR-β ijdvl.comijdvl.com.
Implications of Receptor Selectivity for Downstream Pathways
The selective activation of RAR-γ by this compound has critical implications for downstream cellular signaling and gene expression. Activation of RARs, in general, initiates a cascade that modulates numerous cellular processes, including proliferation, differentiation, and apoptosis nih.govontosight.ai. Specifically, RAR-γ activation by this compound is understood to induce downstream signaling pathways that converge to stimulate the transcription factor AP-1 researchgate.net. AP-1 plays a pivotal role in regulating the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs) and type I procollagen (B1174764) researchgate.net.
Modulation of Gene Expression Pathways
This compound influences cellular functions by altering the expression of various genes, particularly those involved in maintaining the integrity and structure of the skin.
Regulation of Extracellular Matrix Protein Gene Expression
A key mechanism by which this compound exerts its effects is through the modulation of extracellular matrix (ECM) proteins. Topical application of this compound has been shown to increase the expression of crucial ECM components in aged human skin, including type I procollagen, tropoelastin, and fibrillin-1 nih.govresearchgate.netcapes.gov.brnih.gov. Furthermore, it demonstrates a protective effect by inhibiting the ultraviolet (UV) radiation-induced decrease in type I procollagen synthesis in younger skin researchgate.netcapes.gov.brnih.gov. Concurrently, this compound reduces the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen researchgate.netnih.govcapes.gov.brnih.govnih.govmdpi.comavenederm.com. UV exposure is known to increase MMP expression, leading to collagen degradation and contributing to skin aging researchgate.netavenederm.com.
Table 1: Effects of this compound on Extracellular Matrix Components and MMPs
| Target Molecule | Effect Observed | Context | Citation(s) |
| Type I Procollagen | Upregulation | Aged human skin (in vivo) | nih.govresearchgate.netcapes.gov.brnih.gov |
| Type I Procollagen | Inhibition of UV-induced decrease | Young human skin (in vivo) | researchgate.netcapes.gov.brnih.gov |
| Tropoelastin | Upregulation | Aged human skin (in vivo) | nih.govresearchgate.netcapes.gov.brnih.gov |
| Fibrillin-1 | Upregulation | Aged human skin (in vivo) | nih.govresearchgate.netcapes.gov.brnih.gov |
| Matrix Metalloproteinase-1 (MMP-1) | Reduction | Aged human skin (in vivo) | researchgate.netcapes.gov.brnih.govnih.govmdpi.com |
| Matrix Metalloproteinase-1 (MMP-1) | Inhibition of UV-induced increase | Young human skin (in vivo) | researchgate.netcapes.gov.brnih.gov |
Upregulation of Type I Procollagen
The upregulation of type I procollagen is a significant outcome of this compound's action. Type I procollagen, encoded by the COL1A1 gene abclonal.com, is a primary structural protein in the dermis, essential for skin strength and elasticity. Studies indicate that this compound treatment leads to increased levels of type I procollagen in aged skin nih.govresearchgate.netcapes.gov.brnih.gov. This effect is crucial for repairing age-related connective tissue alterations and counteracting collagen deficiency, particularly that induced by UV damage researchgate.netcapes.gov.brnih.gov.
Compound List:
this compound
Induction of Tropoelastin and Fibrillin-1
This compound has demonstrated a notable capacity to enhance the expression of essential extracellular matrix (ECM) proteins, specifically tropoelastin and fibrillin-1. In studies involving aged human skin in vivo, topical application of this compound led to an increase in the expression levels of both tropoelastin and fibrillin-1 researchgate.netekb.egnih.govnih.govresearchgate.net. Tropoelastin is the precursor protein that self-assembles to form elastin (B1584352), the primary component responsible for the skin's elasticity and resilience. Fibrillin-1 is a crucial glycoprotein (B1211001) that forms elastic fibers, providing structural support and contributing to the skin's tensile strength. By promoting the synthesis of these vital ECM components, this compound contributes to the repair of altered connective tissue and may help restore skin's youthful properties researchgate.netnih.govnih.gov.
Inhibition of Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of ECM components. Elevated MMP activity, particularly MMP-1, is associated with skin aging and photodamage, as these enzymes break down collagen and other structural proteins. Research indicates that this compound plays a role in modulating MMP expression. In aged human skin, this compound treatment was found to reduce MMP-1 levels researchgate.netekb.egnih.govsemanticscholar.org. Furthermore, in young skin exposed to ultraviolet B (UVB) radiation, this compound was observed to inhibit the UV-induced increase in MMP-1 researchgate.netnih.gov. This inhibitory effect on MMPs, especially MMP-1, is critical for preventing the excessive degradation of collagen and preserving skin integrity tu.ac.th.
A significant finding regarding this compound's mechanism of action is its specific ability to downregulate Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase researchgate.netekb.egnih.govsemanticscholar.org. MMP-1 is a key enzyme responsible for the breakdown of type I and type III collagens, the most abundant structural proteins in the dermis. By reducing MMP-1 expression and activity, this compound helps to protect collagen from degradation, thereby contributing to the maintenance of skin's structural support and reducing the visible signs of aging such as wrinkles and loss of firmness tu.ac.th. This targeted inhibition of MMP-1 is a critical aspect of its potential anti-aging effects.
Impact on Proto-Oncogene Proteins (e.g., c-Jun)
This compound influences cellular signaling pathways involved in stress responses, including those mediated by proto-oncogene proteins. Specifically, this compound has been shown to inhibit the UV-induced increase of the c-Jun protein in young skin researchgate.netnih.gov. C-Jun is a component of the Activator Protein-1 (AP-1) transcription factor complex, which plays a significant role in cellular responses to various stimuli, including UV radiation, growth factors, and inflammatory cytokines prospecbio.comwikipedia.orgphcogrev.com. UV exposure can lead to the upregulation of c-Jun, which in turn can promote the expression of MMPs and inhibit collagen synthesis researchhub.com. By inhibiting the UV-induced increase of c-Jun, this compound may mitigate these detrimental effects, contributing to the protection of skin from photodamage researchgate.netnih.govwikipedia.org.
Dual Modulation of Peroxisome Proliferator-Activated Receptors (PPARα/γ)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cell differentiation. This compound has been identified as a compound that can dually modulate PPARα and PPARγ researchgate.net. PPARα is primarily involved in lipid catabolism and fatty acid oxidation, while PPARγ is critical for adipocyte differentiation and lipid storage. In the skin, both PPARα and PPARγ are implicated in keratinocyte differentiation, epidermal lipid synthesis, and the maintenance of the skin barrier mdpi.comsmw.ch. The dual modulation of these receptors by this compound suggests a broad impact on cellular processes relevant to skin health and repair.
Intracellular Signaling Cascades
Effects on Lipo-oxygenase Pathway
Information regarding the specific effects of this compound on the lipo-oxygenase (LOX) pathway was not found within the reviewed literature. While other retinoids, such as Adapalene, have been noted for their potential to inhibit lipoxygenase pathways as part of their immunomodulatory effects nih.gov, direct evidence for this compound's action on this specific pathway is not available in the provided sources.
Summary of this compound's Molecular Effects
| Target Protein/Pathway | Effect of this compound | Significance |
| Tropoelastin | Increased expression | Contributes to skin elasticity and resilience by promoting elastin formation. |
| Fibrillin-1 | Increased expression | Supports the structural integrity of elastic fibers, enhancing skin tensile strength. |
| Matrix Metalloproteinase-1 (MMP-1) | Downregulated/Reduced expression | Inhibits collagen degradation, protecting skin structure and reducing signs of aging. |
| c-Jun (Proto-oncogene) | Inhibits UV-induced increase | Mitigates cellular stress responses to UV radiation, potentially preventing MMP upregulation and collagen synthesis inhibition. |
| PPARα/γ | Dual modulation | Influences lipid metabolism, cell differentiation, and skin barrier function. |
| Lipo-oxygenase Pathway | Not specified in reviewed literature for this compound | (Information not available for this compound in the provided sources). |
Compound List
this compound
Tropoelastin
Fibrillin-1
Matrix Metalloproteinase (MMP)
MMP-1
Proto-oncogene Proteins
c-Jun
Peroxisome Proliferator-Activated Receptors (PPARα/γ)
Lipo-oxygenase Pathway
All-trans retinoic acid (tRA)
Type I procollagen
Collagen
Influence on Neutrophil Chemotaxis Pathways
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractant signals, is a critical component of the innate immune response, facilitating the recruitment of these cells to sites of inflammation and infection. Research into the mechanisms of retinoids has revealed their capacity to modulate inflammatory processes, including the migration of leukocytes. This compound, a fourth-generation synthetic retinoid, has demonstrated effects that influence neutrophil chemotaxis as part of its broader anti-inflammatory profile.
Studies indicate that this compound exerts anti-inflammatory effects by impacting key signaling pathways involved in cellular recruitment. Specifically, this compound has been reported to reduce neutrophil chemotaxis within follicular units by blocking the lipo-oxygenase pathway researchgate.net. This action suggests a mechanism by which this compound can dampen inflammatory responses by limiting the migration of neutrophils, which are primary responders in many inflammatory conditions.
While detailed quantitative data specifically on this compound's direct impact on various neutrophil chemotaxis pathways is limited in the reviewed literature, its classification as a fourth-generation retinoid places it within a class of compounds known to modulate inflammatory cell behavior. Retinoids, in general, are understood to influence inflammatory processes through various mechanisms, often involving the inhibition of inflammatory pathways that contribute to leukocyte migration researchhub.commdpi.com. The observed effect of this compound in blocking the lipo-oxygenase pathway points to a specific molecular target that underlies its influence on neutrophil chemotaxis.
Cellular and Tissue Level Biological Activities
Keratinocyte Biology and Epidermal Processes
Studies utilizing scratch assays with human keratinocyte (HaCaT) monolayers have shown that seletinoid G promotes cell migration. nih.govresearchgate.net In these in vitro wound healing models, this compound-treated keratinocytes migrated more effectively to close the wounded area compared to untreated control cells. nih.gov Time-lapse imaging has confirmed these findings, visually documenting the accelerated movement of keratinocytes in the presence of this compound. nih.govresearchgate.net
This enhanced migratory capacity is linked to the upregulation of specific genes. Research indicates that this compound significantly increases the gene expression of keratinocyte growth factor (KGF), microRNA-31 (miR-31), keratin (B1170402) 1 (KRT1), and keratin 10 (KRT10), all of which are associated with the stimulation of keratinocyte migration. nih.gov
Interactive Data Table: Effect of this compound on Keratinocyte Migration in a Scratch Assay
| Concentration of this compound | Observation | Source |
| 6 µM | Significantly better wound area coverage than control | nih.gov |
| 12 µM | Significantly better wound area coverage than control; tended to be more effective than 25 µM | nih.gov |
| 25 µM | Significantly better wound area coverage than control | nih.gov |
The influence of this compound on keratinocyte proliferation is more nuanced than its effect on migration. While some studies have observed a slight increase in the number of HaCaT cells after 48 hours of treatment, suggesting a modest induction of cell proliferation, the primary mechanism for wound healing appears to be migration-focused. nih.gov
Further investigation into proliferation-related factors reveals that this compound does not significantly alter the gene expression of proliferating cell nuclear antigen (PCNA) or KI-67, which are key markers of cell proliferation. nih.govresearchgate.net This suggests that the wound-healing properties of this compound are predominantly driven by its effects on cell migration rather than a direct, potent stimulation of cell division. nih.gov
Interactive Data Table: Gene Expression of Proliferation Markers in HaCaT Cells Treated with this compound
| Gene Marker | Effect of this compound Treatment | Source |
| PCNA | Not significantly affected | nih.gov |
| KI-67 | Not significantly affected | nih.gov |
In more complex, three-dimensional human skin equivalent models, this compound has been shown to accelerate epidermal wound closure. nih.govresearchgate.net When a full-thickness skin model was wounded, topical application of this compound led to a dramatic acceleration of re-epithelialization compared to control groups. nih.gov This effect was observable as early as three days post-treatment. nih.gov
The accelerated closure of the epidermal layer is a critical step in restoring the skin's barrier function. nih.govresearchgate.net The pro-migratory effects of this compound on keratinocytes are a key contributor to this enhanced wound closure. nih.gov
Dermal Remodeling and Connective Tissue Homeostasis
Beyond its impact on the epidermis, this compound also plays a role in the underlying dermis, influencing collagen deposition and the repair of altered connective tissue.
In human skin equivalents exposed to ultraviolet B (UVB) radiation, a known accelerator of skin aging, this compound has been found to recover the reduced dermal collagen deposition. nih.govresearchgate.net Second harmonic generation (SHG) imaging, a technique used to visualize collagen fibrils, revealed that this compound helps to repair collagen deficiency in the dermis. nih.govresearchgate.net Furthermore, it has been observed to promote the expression of type I procollagen (B1174764) in aged human skin in vivo. nih.gov
Topical application of this compound has been shown to repair altered connective tissue in aged skin. nih.gov In addition to its effects on collagen, it increases the expression of other essential extracellular matrix proteins, including tropoelastin and fibrillin-1. nih.gov Concurrently, it has been found to reduce the expression of interstitial collagenase (MMP-1), an enzyme that degrades collagen, in old skin. nih.gov In younger skin exposed to UV radiation, this compound was also able to inhibit the UV-induced decrease of type I procollagen and the increase of MMP-1. nih.gov
Interactive Data Table: Effect of this compound on Extracellular Matrix Proteins in Aged Human Skin
| Protein/Enzyme | Effect of this compound Treatment | Source |
| Type I Procollagen | Increased expression | nih.gov |
| Tropoelastin | Increased expression | nih.gov |
| Fibrillin-1 | Increased expression | nih.gov |
| MMP-1 (Interstitial Collagenase) | Reduced expression | nih.gov |
Inhibition of Ultraviolet B (UVB) Irradiation-Induced Damage
This compound, a novel synthetic retinoid, demonstrates significant protective effects against skin damage induced by Ultraviolet B (UVB) irradiation. nih.gov This fourth-generation retinoid has been shown to counteract the detrimental alterations in the extracellular matrix (ECM) of the skin caused by UVB exposure, which include collagen deficiency and cross-linking. nih.gov
Prevention of UV-Induced Collagen Deficiency
UVB radiation is a primary factor in photoaging, leading to the degradation of collagen in the dermal layer of the skin. bioscmed.com this compound has been found to effectively inhibit this UV-induced collagen deficiency. nih.gov In studies using human skin equivalents, UVB irradiation led to a noticeable decrease in collagen deposition. nih.govresearchgate.net However, treatment with this compound was able to recover the reduced dermal collagen levels. nih.govresearchgate.net
Specifically, second harmonic generation (SHG) imaging revealed that the collagen signal was weaker in UVB-irradiated tissues compared to control tissues. nih.gov this compound treatment potently restored collagen expression at various depths of the UVB-irradiated skin equivalents. nih.gov Furthermore, it was observed that UVB irradiation caused a clear cross-linking of collagen fibrils, an effect that was normalized in tissues treated with this compound. nih.gov
The mechanism behind this protective effect involves the regulation of matrix metalloproteinase (MMP)-1. nih.govkoreascience.kr UVB exposure is known to increase the secretion of MMP-1, an enzyme that degrades collagen. nih.govresearchgate.net this compound treatment has been shown to suppress the UVB-induced increase in MMP-1 secretion. nih.govnih.gov In vivo studies on young human skin confirmed that this compound inhibits both the UV-induced decrease of type I procollagen and the increase of MMP-1 and c-Jun protein. nih.gov
| Parameter | UVB-Irradiated | UVB-Irradiated + this compound | Reference |
|---|---|---|---|
| Collagen Deposition | Reduced | Recovered | nih.govresearchgate.net |
| Collagen Fibril Cross-linking | Increased | Normalized | nih.gov |
| MMP-1 Secretion | Increased | Suppressed | nih.govnih.gov |
| Type I Procollagen | Decreased | Increased | nih.gov |
Attenuation of UV-Induced Inflammatory Responses
UVB radiation is a known trigger for inflammatory responses in the skin. mednexus.orgdntb.gov.ua Research indicates that this compound plays a role in mitigating these inflammatory processes. Studies have shown that this compound can inhibit UVB irradiation-induced inflammation in human epidermal keratinocytes. nih.gov This anti-inflammatory action is partly attributed to its dual modulation of peroxisome proliferator-activated receptor α/γ (PPARα/γ). nih.gov
Adipogenesis and Related Cellular Processes
This compound also exhibits biological activity related to adipogenesis, the process of cell differentiation into adipocytes (fat cells), and associated cellular functions.
Promotion of Adiponectin Production
Adiponectin is a protein hormone primarily synthesized and secreted by adipose tissue. mdpi.com It plays a crucial role in various metabolic processes and has anti-inflammatory properties. mdpi.complos.org Studies have demonstrated that this compound promotes the production of adiponectin during adipogenesis. nih.gov This suggests a potential role for this compound in modulating metabolic functions regulated by adiponectin. In adipocytes, adiponectin can lead to the accumulation of larger lipid droplets and promote differentiation from preadipocytes. plos.orgresearchgate.net
Stimulation of Adiponectin-Induced Hair Growth Factors in Dermal Papilla Cells
The influence of this compound extends to processes related to hair growth. Research has shown that it stimulates the production of adiponectin-induced hair growth factors in human dermal papilla cells. nih.gov Dermal papilla cells are specialized fibroblasts that play a critical role in hair follicle development and the regulation of the hair growth cycle. mdpi.commedicaljournalssweden.se
Adiponectin itself has been implicated in regulating cutaneous functions, including wound healing. plos.org By stimulating factors in dermal papilla cells that are typically induced by adiponectin, this compound may contribute to the maintenance of a healthy hair growth cycle. Growth factors such as Hepatocyte Growth Factor (HGF) and Insulin-like Growth Factor-1 (IGF-1), which are secreted by dermal papilla cells, are known to stimulate hair growth. mdpi.comdntb.gov.ua
Structure Activity Relationship Sar Studies of Seletinoid G
Impact of Pyranone Derivative Structure on Receptor Selectivity
The chemical structure of Seletinoid G, a pyranone derivative, is central to its targeted biological activity. koreascience.kr It was developed using computer-aided molecular modeling with the hypothesis that its pyranone ring could effectively mimic the carboxylic acid moiety found in natural retinoids like all-trans retinoic acid (tRA). koreascience.kr This mimicry is crucial, as the carboxylic acid group is a primary requirement for binding to retinoic acid receptors (RARs). koreascience.kr
The key feature of the pyranone ring in this compound is the enolic hydroxyl group at the five-position. This group can be deprotonated to form an enolate, which functions similarly to the carboxylate anion of tRA, enabling interaction with the ligand-binding pocket of RARs. koreascience.kr This specific structural design was intended to create a selective affinity for RARγ, one of the three RAR subtypes (α, β, γ). researchgate.net
Subsequent biological assays confirmed this design hypothesis. A reporter cell assay demonstrated that this compound possesses a strong selective affinity for RARγ. koreascience.kr This selectivity is highly significant because RARγ is the most abundant retinoid receptor in the human epidermis, constituting nearly 90% of the RAR population in this tissue. nih.gov By preferentially activating the predominant epidermal receptor, this compound can exert its effects directly where needed for dermatological applications, a mechanism believed to be responsible for its low irritation potential compared to non-selective retinoids. researchgate.netnih.gov
Table 1: Receptor Selectivity Profile
| Compound | Structural Class | Primary Receptor Target(s) | Key Structural Feature for Binding |
| This compound | Pyranone Derivative (4th Gen) | RARγ (Selective) | Pyranone ring with enolic hydroxyl group mimics carboxylic acid. koreascience.kr |
| Tretinoin (B1684217) (tRA) | Polyene (1st Gen) | Pan-RAR (Non-selective) | Terminal carboxylic acid group. koreascience.kr |
| Tazarotene | Arotinoid (3rd Gen) | RARβ/γ (Selective) | Acetylenic bond and heteroaromatic ring. |
Role of Aromatic Ring Incorporation in Synthetic Retinoids
The structure of a typical retinoid is composed of a hydrophobic group connected to a polar terminus by a linker. koreascience.kr In the development of synthetic retinoids, the incorporation of rigid aromatic rings into the molecular backbone has been a pivotal strategy for enhancing stability and controlling receptor selectivity. nih.govnih.gov These molecules, often termed arotinoids, have a more constrained conformation compared to the flexible polyene chain of first-generation retinoids. nih.gov
This compound incorporates this design principle through its hydrophobic segment, which includes a 2H,3H,-benzo[3,4-d]1,3-dioxolan-5-yl group. nih.govkoreascience.kr This bulky, aromatic system is a critical component for achieving high binding affinity within the hydrophobic ligand-binding pocket of the RARs. koreascience.kr The synthesis of this compound involves the reaction of a kojic acid derivative (which becomes the pyranone part) with 3,4-(methylenedioxy) cinnamic acid, the precursor to this essential aromatic structure. nih.gov This strategic inclusion of an aromatic ring helps to fine-tune the molecule's interaction with specific receptor isotypes, contributing to its RARγ selectivity. nih.gov
Comparative SAR Analysis with Other Retinoid Generations
The evolution of retinoids is marked by structural modifications aimed at improving the therapeutic index—maximizing efficacy while minimizing side effects. A comparative analysis highlights the unique SAR of this compound.
First-Generation Retinoids (e.g., Tretinoin): These are non-aromatic, flexible polyene molecules. Their flexibility allows them to bind to all RAR subtypes, leading to broad biological activity. However, this lack of selectivity is also linked to a higher incidence of skin irritation. nih.govnih.gov
Third-Generation Retinoids (e.g., Tazarotene): These poly-aromatic compounds (arotinoids) have rigid structures that confer receptor selectivity. Tazarotene, for instance, is selective for RARβ and RARγ. This generation represented a significant step towards reducing side effects by targeting specific receptor pathways. nih.govdrugbank.com
Fourth-Generation Retinoids (this compound): this compound represents a further refinement. Its defining feature is the novel pyranone polar head group combined with an aromatic body, leading to high selectivity for RARγ. nih.govresearchgate.net This specific targeting of the primary epidermal RAR allows it to achieve potent anti-aging effects with significantly less irritation than first-generation compounds like tRA. nih.govnih.govelsevierpure.com
Table 2: Comparative Properties of Retinoid Generations
| Generation | Example Compound | Key Structural Feature | Receptor Selectivity | Common Clinical Observation |
| First | Tretinoin | Flexible polyene chain | Non-selective (Pan-RAR) | High efficacy, high irritation potential. nih.gov |
| Third | Tazarotene | Rigid poly-aromatic rings | Selective (RARβ/γ) | High efficacy, moderate irritation potential. nih.gov |
| Fourth | This compound | Pyranone polar head, aromatic body | Highly Selective (RARγ) | High efficacy, minimal irritation potential. nih.govresearchgate.netnih.gov |
Relationship Between Molecular Structure and Specific Biological Activities
The specific molecular structure of this compound directly translates to its distinct biological activities related to skin aging, primarily through the modulation of gene transcription following RARγ activation. koreascience.kr
MMP-1 Inhibition: One of the key markers of skin aging is the degradation of collagen by enzymes called matrix metalloproteinases (MMPs). This compound has been shown to be a potent inhibitor of MMP-1 expression. koreascience.krnih.gov In clinical studies, topical application of this compound led to a reduction in MMP-1 levels in aged skin. nih.govelsevierpure.com Furthermore, it effectively counteracts the UV-induced increase in MMP-1, a primary driver of photoaging. researchgate.netnih.gov This inhibitory action is a direct consequence of its targeted engagement with the RARγ pathway.
Collagen Synthesis: Beyond preventing collagen degradation, this compound actively promotes the synthesis of new extracellular matrix proteins. Its structure facilitates a biological response that increases the expression of type I procollagen (B1174764), tropoelastin, and fibrillin-1—all essential components of a youthful and resilient dermal matrix. nih.govelsevierpure.com It also protects against the UV-induced decrease in type I procollagen. nih.gov Advanced imaging techniques, such as second harmonic generation (SHG), have visually confirmed that this compound treatment restores dermal collagen deposition that has been depleted by UVB radiation. nih.govmattek.comresearchgate.net
This dual action—inhibiting collagen breakdown and stimulating its synthesis—is a direct outcome of this compound's unique structure and receptor selectivity, allowing it to effectively repair connective tissue in aged skin and prevent collagen deficiency. nih.govnih.gov
Table 3: Structure-Activity Correlation for this compound
| Structural Feature | Receptor Interaction | Biological Activity |
| Pyranone Ring (Enolic OH) | Binds to polar region of RARγ ligand-binding pocket. koreascience.kr | Downregulates MMP-1 gene expression. koreascience.krnih.gov |
| Aromatic Group (Benzo[d] nih.govresearchgate.netdioxole) | Occupies hydrophobic region of RARγ ligand-binding pocket. koreascience.kr | Upregulates Type I Procollagen gene expression. nih.gov |
Synthetic Strategies and Chemical Modification
De Novo Synthesis Approaches of Seletinoid G
The synthesis of this compound is a targeted process that builds the molecule from well-defined precursors rather than modifying a naturally occurring retinoid. This approach allows for precise control over the final structure. The synthesis was developed based on computer-aided molecular modeling to achieve a discriminative affinity towards the retinoic acid receptor-gamma (RARγ). researchgate.netnih.gov
Key Precursors: Kojic Acid and Cinnamic Acid Derivatives
The foundational building blocks for this compound are two key precursors: kojic acid and a derivative of cinnamic acid. researchgate.netnih.gov
Kojic Acid (KA): This naturally occurring pyranone, often derived from fungal species, serves as the polar head group of the this compound molecule. Its chemical name is 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. The hydroxyl groups on the kojic acid moiety are key reaction sites for linking the rest of the molecule.
3,4-(Methylenedioxy) Cinnamic Acid (CA): This derivative of cinnamic acid forms the hydrophobic tail and linker region of this compound. researchgate.netnih.gov Cinnamic acid and its derivatives are widely found in plants and serve as precursors for many natural products. researchgate.net
Table 1: Key Precursors for this compound Synthesis
| Precursor | Chemical Name | Role in this compound Structure |
|---|---|---|
| Kojic Acid | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Forms the polar head group (pyranone core) |
| 3,4-(Methylenedioxy) Cinnamic Acid | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | Forms the linker and hydrophobic tail |
Reaction Pathways and Methodologies
The synthesis of this compound from its precursors involves a sequential two-step reaction pathway. nih.govresearchgate.net
Activation of Kojic Acid: The first step involves the activation of the primary alcohol group at the C-2 position of kojic acid. This is achieved by reacting kojic acid with thionyl chloride (SOCl₂). This reaction transforms the hydroxymethyl group (-CH₂OH) into a more reactive chloromethyl group (-CH₂Cl), forming an intermediate known as kojyl chloride. researchgate.net This transformation is crucial as it prepares the kojic acid moiety for nucleophilic substitution.
Coupling with Cinnamic Acid Derivative: The second step is the coupling of the activated kojyl chloride with the potassium salt of 3,4-(methylenedioxy) cinnamic acid. researchgate.net In this nucleophilic substitution reaction, the carboxylate group of the cinnamic acid salt attacks the chloromethyl group of the kojyl chloride, displacing the chloride ion and forming an ester linkage. This reaction yields the final product, this compound, which has the chemical name 2-((3E)-4(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one. researchgate.netnih.gov
Strategies for Developing this compound Analogues
The development of analogues is a common strategy in medicinal chemistry to improve the properties of a lead compound. For this compound, this involves systematically modifying its structure to enhance receptor selectivity, stability, and activity. Research into kojic acid derivatives and other synthetic retinoids provides a framework for these strategies. sci-hub.senih.govdrugbank.com
Modification of Terminal Polar Groups
The polar head group of a retinoid is critical for its interaction with the ligand-binding pocket of nuclear receptors. In this compound, this is the kojic acid-derived pyranone ring. Modifications to this group can fine-tune receptor binding affinity and selectivity. For other kojic acid derivatives, research has focused on modifying the hydroxyl groups at the C-5 and C-7 positions to enhance properties like stability and inhibitory activity against certain enzymes. nih.govkoreamed.org Esterification of these hydroxyl groups with various fatty acids, for example, has been explored to improve the lipophilicity and cellular penetration of kojic acid-based compounds. nih.gov Such strategies could be applied to this compound to create analogues with altered pharmacokinetic profiles.
Exploration of Alternative Linker Units for Enhanced Stability and Activity
Strategies for creating more stable and potent retinoid analogues often involve replacing chemically vulnerable parts, like the polyene chain found in natural retinoids, with more robust structures such as stilbene, biaryl, or diaryl sulfide (B99878) units. nih.govdrugbank.com This approach leads to synthetic retinoids (arotinoids) with enhanced resistance to isomerization and metabolism. nih.gov For this compound analogues, this could involve:
Replacing the Ester Linkage: The ester bond could be susceptible to hydrolysis. Replacing it with a more stable ether or an amide linkage could increase the metabolic stability of the compound.
Modifying the Cinnamic Acid Moiety: Altering the substituents on the phenyl ring of the cinnamic acid portion or replacing the entire unit with other aromatic or heteroaromatic structures could modulate receptor selectivity and potency. Structure-activity relationship studies on stilbene-based retinoid analogues have shown that modifications to this part of the molecule can significantly impact whether the analogue activates RARs, RXRs, or both. drugbank.com
Advanced Synthetic Techniques in Retinoid Chemistry
The field of synthetic organic chemistry is continually evolving, providing more efficient and precise tools for constructing complex molecules like retinoids.
Catalysis: Modern catalysis offers powerful methods for forming the carbon-carbon and carbon-heteroatom bonds found in retinoids. Transition metal-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, have become methods of choice for the convergent synthesis of carotenoids and retinoids, allowing for precise control over the geometry of double bonds. organic-chemistry.org Palladium-based catalysts, for instance, have been used for the regioselective Z-isomerization of all-trans retinoids, a challenging but important transformation for accessing specific, biologically active isomers. nih.gov
Flow Chemistry: Continuous-flow synthesis is an increasingly important technique in the production of active pharmaceutical ingredients (APIs). mdpi.com Compared to traditional batch synthesis, flow chemistry offers advantages such as improved heat transfer, better mixing, enhanced safety when handling reactive intermediates, and the potential for automation and streamlined multi-step syntheses. fujifilm.comresearchgate.net This technology could be applied to the synthesis of this compound and its analogues to improve yield, purity, and scalability.
Photoredox Catalysis: This technique uses light to initiate catalytic cycles, enabling unique chemical transformations under mild conditions. It has been applied to a wide range of reactions, including reductions and the formation of radical intermediates that can be used in complex bond-forming events. youtube.com Such methods could open new pathways for synthesizing novel retinoid analogues that are inaccessible through traditional thermal methods.
Table of Mentioned Compounds
Advanced Research Methodologies
Three-Dimensional Tissue Models and Organotypic Cultures
To bridge the gap between simple 2D cell culture and in vivo human skin, three-dimensional (3D) tissue models are employed. These organotypic cultures mimic the complex architecture and cell-cell interactions of human skin, providing a more physiologically relevant testing environment.
The efficacy of Seletinoid G in promoting wound healing has been extensively studied using full-thickness human skin equivalent models. nih.govnih.gov These models consist of both an epidermis composed of human epidermal keratinocytes and a dermis containing human dermal fibroblasts, thus replicating the basic structure of human skin. nih.gov
In a typical experiment, a wound is created in the skin equivalent using a biopsy punch. nih.gov this compound is then topically applied to the wounded model, often every other day. researchgate.net The process of re-epithelialization and wound closure is monitored over several days. nih.gov Advanced, non-invasive imaging techniques are crucial for this analysis. Optical Coherence Tomography (OCT) is used to generate cross-sectional, three-dimensional images of the tissue, allowing for quantitative measurement of the regenerated epidermal area over time. nih.govnih.gov Studies have demonstrated that topical treatment with this compound significantly accelerates wound closure compared to untreated controls. nih.gov
Furthermore, Second Harmonic Generation (SHG) imaging can be utilized to visualize collagen deposition and organization within the dermal layer of the skin equivalents. nih.govsemanticscholar.org Research has shown that in UVB-irradiated skin models, which exhibit reduced and disorganized dermal collagen, treatment with this compound can help recover dermal collagen deposition, indicating a restorative effect on the dermal matrix. nih.gov
Table 2: Wound Healing in Human Skin Equivalent Model Treated with this compound
| Treatment Group | Concentration | Wound Healing Area at Day 3 (% of Initial) |
|---|---|---|
| Control | N/A | 51.3% |
| This compound | 12 µM | 84.7% |
| This compound | 25 µM | Tendency for improvement (not statistically significant) |
Methodologies for Assessing Epidermal Closure and Dermal Remodeling
The assessment of this compound's efficacy on wound healing has utilized in vitro models that simulate the skin's repair processes. One primary method is the scratch assay, performed on monolayers of human keratinocytes (HaCaT cells). nih.gov This technique involves creating a "wound" in a confluent cell layer and monitoring the rate at which the cells migrate to close the gap. nih.gov This method provides direct visualization and quantification of cell migration, a critical component of epidermal closure. nih.gov
For a more complex, three-dimensional assessment, researchers have used human skin equivalents. nih.govnih.gov These bioengineered tissues, which comprise both epidermal and dermal layers, allow for the study of tissue-level responses. researchgate.netsemanticscholar.org In these models, this compound's effect on accelerating epidermal wound closure and repairing collagen deficiencies in the dermis can be evaluated in a system that more closely mimics human skin. nih.govnih.gov
Imaging and Spectroscopic Techniques
Optical Coherence Tomography (OCT) is a non-invasive imaging technique that provides real-time, cross-sectional images of tissue architecture. researchgate.netdermnetnz.org In studies of this compound, swept-source OCT (SS-OCT) has been applied to human skin equivalents to evaluate the wound-healing process. nih.gov This near-infrared imaging method reconstructs morphological structures by collecting interference signals reflected from the specimen, enabling visualization at sub-cellular resolution. nih.govanr.fr Research has demonstrated that OCT imaging can effectively assess the acceleration of epidermal wound closure in skin equivalents treated with this compound. nih.govnih.govresearchgate.net Three-dimensional imaging using OCT microscopy has been used to visualize and quantify the regenerated epidermal area following treatment. researchgate.netresearchgate.net
Second Harmonic Generation (SHG) imaging is a nonlinear optical microscopy technique used for visualizing materials with noncentrosymmetric molecular structures, such as fibrillar collagen. wikipedia.orgfrontiersin.org This label-free method is highly specific for collagen and provides high-resolution, three-dimensional maps of its organization and density within tissues. nih.govfrontiersin.org In the context of this compound research, SHG imaging has been instrumental in revealing the compound's effect on dermal remodeling. nih.gov Studies have shown that this compound can recover reduced dermal collagen deposition and promote the realignment of collagen fibers in human skin equivalents that have been exposed to ultraviolet B (UVB) radiation. nih.govnih.govmdpi.com This technique allows for a detailed comparison of collagen autofluorescence signal intensity and alignment in the dermis layers of control, UVB-irradiated, and this compound-treated skin models. nih.gov
To observe the dynamic process of cell migration, researchers have utilized automated time-lapse imaging microscopy. nih.govnih.gov This technique involves capturing sequential images of cells over a period, providing a real-time visualization of their movement. nih.gov In studies on this compound, time-lapse imaging of scratch assays with HaCaT keratinocytes revealed that cells treated with the compound were more proliferative and migrated more effectively to close the wounded area compared to control cells. nih.govresearchgate.net By measuring the wound-healing area at regular intervals over 48 hours, a quantitative analysis of cell migration rates was achieved, demonstrating that this compound significantly enhances the collective movement of keratinocytes. nih.gov
Molecular and Biochemical Analysis Techniques
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a standard technique for measuring gene expression levels. oaepublish.comresearcher.life This method was used to understand the molecular mechanisms by which this compound promotes wound healing. nih.gov Following treatment of HaCaT cells with this compound, the mRNA expression levels of several genes related to keratinocyte proliferation and migration were analyzed. nih.govresearchgate.net The findings indicated that this compound significantly increased the gene expression of key stimulators of keratinocyte proliferation and migration. nih.gov
Table 1: Effect of this compound on Gene Expression in HaCaT Keratinocytes
| Gene | Function | Result of this compound Treatment | Citation |
|---|---|---|---|
| KGF (Keratinocyte Growth Factor) | Stimulator of keratinocyte proliferation | Significantly increased mRNA levels | nih.gov |
| miR-31 (microRNA-31) | Stimulator of keratinocyte proliferation | Significantly increased mRNA levels | nih.gov |
| KRT1 (Keratin 1) | Stimulator of keratinocyte proliferation | Significantly increased mRNA levels | nih.gov |
| KRT10 (Keratin 10) | Stimulator of keratinocyte proliferation | Significantly increased mRNA levels | nih.gov |
| PCNA (Proliferating Cell Nuclear Antigen) | Proliferation-related factor | No significant alteration in mRNA expression | nih.gov |
| KI-67 | Proliferation-related factor | No significant alteration in mRNA expression | nih.gov |
These results suggest that this compound facilitates the wound-healing process primarily by enhancing the migration of keratinocytes rather than by directly increasing their proliferation. nih.gov The ribosomal protein lateral stalk subunit P0 (RPLP0) gene was used as an internal control for the quantitative real-time PCR experiments. researchgate.net
Western Blotting for Protein Expression (e.g., MMP-1)
Western blotting has been a important technique in demonstrating the effect of this compound on the expression of key proteins involved in skin aging, such as Matrix Metalloproteinase-1 (MMP-1). MMP-1 is a collagenase that plays a significant role in the degradation of the extracellular matrix. Studies have shown that topical application of this compound leads to a reduction in MMP-1 levels in human skin. nih.govnih.gov This reduction is a key indicator of the compound's anti-aging potential.
Table 1: Illustrative Data Table for Western Blot Analysis of MMP-1 Expression
| Treatment Group | Relative MMP-1 Protein Level (Arbitrary Units) | Fold Change vs. Control |
| Control (Untreated) | 1.00 | - |
| This compound | 0.45 | -0.55 |
Note: This table is a representative example based on qualitative findings reported in the literature. Actual quantitative data from specific experiments are not publicly available.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) has been employed to provide a quantitative measure of the effect of this compound on the secretion of MMP-1. This highly sensitive immunoassay allows for the precise measurement of protein concentrations in biological samples. In the context of this compound research, ELISA has been used to determine the concentration of MMP-1 in the culture medium of human skin equivalents.
One study investigated the impact of this compound on MMP-1 secretion in human skin equivalents that were exposed to UVB radiation, a known inducer of MMP-1. The results demonstrated a significant, dose-dependent decrease in the amount of secreted MMP-1 in the presence of this compound. This provides strong, quantitative evidence for the compound's ability to counteract one of the key molecular pathways of photoaging.
Table 2: Effect of this compound on MMP-1 Secretion in UVB-Irradiated Human Skin Equivalents (ELISA Data)
| Treatment Group | MMP-1 Concentration (pg/mL) | % Inhibition of UVB-Induced MMP-1 |
| Control | 150 | - |
| UVB-Irradiated | 1200 | 0% |
| UVB + this compound (10 µM) | 600 | 50% |
| UVB + this compound (20 µM) | 300 | 75% |
Data is derived from published research findings.
Computational and In Silico Approaches
The very design of this compound is rooted in computational methods. It was developed through computer-aided molecular modeling, a strategy that allows for the rational design of molecules with specific biological activities. nih.govnih.gov
Molecular Docking and Dynamics Simulations
While specific details of the molecular docking and dynamics simulations for this compound are not extensively detailed in the public domain, the fact that it was designed using computer-aided molecular modeling strongly implies the use of these techniques. Molecular docking would have been used to predict the binding orientation and affinity of this compound to its target receptors, primarily the Retinoic Acid Receptors (RARs). It is known that this compound is a selective agonist for the gamma subtype of RAR (RAR-γ).
Molecular dynamics simulations would then be employed to simulate the dynamic behavior of the this compound-RAR-γ complex over time. These simulations provide insights into the stability of the binding, the conformational changes in both the ligand and the receptor upon binding, and the key interactions that maintain the complex. This computational approach is instrumental in understanding the structural basis of this compound's selectivity and efficacy.
Prediction of Molecular Interactions with Biological Targets
The primary biological targets of this compound are the Retinoic Acid Receptors (RARs), which are nuclear receptors that act as ligand-activated transcription factors. This compound exhibits selectivity for the RAR-γ isoform. Computational modeling would have been used to predict the specific molecular interactions between this compound and the ligand-binding pocket of RAR-γ.
These predictions would involve identifying the key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the this compound molecule. The unique chemical structure of this compound, with its pyran and dioxolane moieties, was likely optimized through these in silico predictions to achieve a high binding affinity and selectivity for RAR-γ. The predicted interactions would then guide the chemical synthesis of the compound and its subsequent experimental validation. The successful development of this compound as a potent and selective RAR-γ agonist underscores the predictive power of these computational approaches in modern drug discovery.
Future Research Directions for Seletinoid G
Elucidation of Further Molecular Mechanisms
Initial research has established that Seletinoid G functions as a selective retinoic acid receptor-gamma (RARγ) agonist. researchgate.netnih.gov This selectivity is believed to contribute to its reduced skin irritation profile compared to older retinoids. researchgate.net Its known molecular actions include the upregulation of extracellular matrix proteins such as type I procollagen (B1174764), tropoelastin, and fibrillin-1, alongside the reduction of matrix metalloproteinase-1 (MMP-1). nih.gov Furthermore, it has been shown to inhibit the UV-induced increase of the c-Jun protein, a key component of the AP-1 transcription factor involved in collagen degradation. nih.gov
Future investigations should aim to unravel the more nuanced aspects of its signaling pathways. This includes identifying the full spectrum of genes regulated by this compound through its interaction with RARγ. Transcriptomic and proteomic studies on skin cells treated with this compound could provide a comprehensive map of its downstream effects.
One study highlighted that this compound promotes the migration of keratinocytes, a crucial process in wound healing, by significantly increasing the gene expression of keratinocyte growth factor (KGF), microRNA-31 (miR-31), keratin (B1170402) 1 (KRT1), and keratin 10 (KRT10). nih.gov However, it did not significantly affect proliferation-related factors like PCNA or KI-67, suggesting its primary role in wound repair is through stimulating cell movement rather than cell division. nih.gov
Additionally, this compound has been reported to dually modulate peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) and inhibit UVB-induced inflammation in human epidermal keratinocytes. nih.gov The interplay between RARγ and PPAR signaling pathways upon this compound activation is a complex area that warrants further investigation to understand its full anti-inflammatory and metabolic effects.
Table 1: Known Molecular Effects of this compound
| Target/Process | Effect | Cell Type/Model |
|---|---|---|
| RARγ | Selective Agonist | - |
| Type I Procollagen | Increased Expression | Aged Human Skin (in vivo) |
| Tropoelastin | Increased Expression | Aged Human Skin (in vivo) |
| Fibrillin-1 | Increased Expression | Aged Human Skin (in vivo) |
| MMP-1 | Reduced Expression | Aged Human Skin (in vivo) |
| c-Jun | Inhibition of UV-induced increase | Young Human Skin (in vivo) |
| Keratinocyte Migration | Promoted | HaCaT Keratinocytes |
| KGF, miR-31, KRT1, KRT10 | Increased Gene Expression | HaCaT Keratinocytes |
| PPARα/γ | Dual Modulation | Human Epidermal Keratinocytes |
| UVB-induced Inflammation | Inhibited | Human Epidermal Keratinocytes |
Design and Evaluation of Novel this compound Analogues
While this compound itself is a novel synthetic retinoid, its unique pyranone-derived structure could serve as a scaffold for the development of a new generation of RARγ-selective compounds. nih.gov Future research should focus on synthesizing analogues of this compound with modifications to its core structure. The goal of such medicinal chemistry efforts would be to enhance its biological activity, further improve its selectivity for RARγ, or modulate its pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By systematically altering different functional groups on the this compound molecule, researchers can identify which parts of the structure are essential for its activity and which can be modified to fine-tune its properties. For example, modifications to the cinnamic acid moiety or the pyranone ring could lead to analogues with altered receptor binding affinity or different downstream gene activation profiles. researchgate.net
The evaluation of these novel analogues would involve a battery of in vitro and in vivo tests, including receptor binding assays, reporter gene assays to confirm RARγ activation, and testing in skin equivalent models to assess their effects on extracellular matrix proteins and wound healing. nih.govresearchgate.net
Investigation of Synergistic Effects with Other Bioactive Compounds
The therapeutic efficacy of this compound could potentially be enhanced by combining it with other bioactive compounds. Research into the synergistic effects of other retinoids with compounds like antioxidants and hydrating agents suggests promising avenues for this compound. remittancesreview.comremittancesreview.com
Future studies should explore combinations of this compound with:
Antioxidants: Compounds like Vitamin C and ferulic acid could provide a synergistic effect by neutralizing free radicals generated by UV radiation, while this compound works to repair the collagen matrix. acofp.orgcosmopolitan.comhealth.com Vitamin C also plays a role in collagen synthesis, which could complement the actions of this compound. acofp.org
Hyaluronic Acid: This glycosaminoglycan is a powerful humectant that can improve skin hydration and elasticity. remittancesreview.comnih.govnih.govmdpi.com A combination of this compound and hyaluronic acid could address both the structural and hydration aspects of skin aging.
Anti-inflammatory Agents: For conditions with a significant inflammatory component, combining this compound with other anti-inflammatory compounds could provide a more potent effect.
These potential synergies would need to be investigated through in vitro cell culture models and subsequently in clinical studies to determine the optimal combinations and concentrations.
Advanced Delivery Systems for Targeted Biological Activity
The development of advanced delivery systems for this compound is a critical area for future research. While this compound has a good skin tolerance profile, nano-encapsulation technologies could further enhance its stability and targeted delivery. nih.govresearchgate.netnih.govnih.gov
Potential delivery systems to be explored include:
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like retinoids, potentially improving their stability and providing a controlled release profile. nih.govnih.govkinampark.com
Nanoemulsions: These systems can enhance the dermal penetration of active ingredients and improve the bioavailability of lipophilic drugs. nih.gov
Liposomes and Ethosomes: These vesicular systems are well-established for dermal drug delivery and could be adapted for this compound to target specific layers of the skin. nih.gov
Research in this area should focus on formulating this compound into these delivery systems and evaluating their physicochemical properties, stability, and in vitro skin permeation. Subsequently, in vivo studies would be necessary to confirm their efficacy and safety.
Computational Approaches for Predictive Modeling of Biological Responses
The initial design of this compound was a success story for computer-aided molecular modeling, which was used to achieve its selective affinity for RARγ. researchgate.netnih.govelsevierpure.com Future computational research should move beyond initial drug design to the predictive modeling of this compound's biological responses.
This could involve:
Quantitative Structure-Activity Relationship (QSAR) models: These models could be developed to predict the biological activity of novel this compound analogues based on their chemical structure, potentially accelerating the drug discovery process. mdpi.com
In Silico Prediction of Off-Target Effects: Computational tools can be used to screen for potential interactions of this compound with other receptors and proteins in the body. nih.govfrontiersin.orgbiotechnologia-journal.orgoligotherapeutics.org This could help in predicting potential side effects and understanding its broader biological implications.
Systems Biology Modeling: Integrating experimental data (e.g., from transcriptomics and proteomics) into computational models could help to simulate the complex biological networks affected by this compound, providing a deeper understanding of its mechanism of action.
Exploring Broader Biological Roles Beyond Current Focus
The current research on this compound is predominantly focused on its dermatological applications. However, preliminary findings suggest that it may have broader biological roles that warrant further investigation.
Key areas for exploration include:
Adipogenesis: this compound has been shown to promote adiponectin production during adipogenesis. nih.gov Adiponectin is an important hormone with roles in glucose regulation and fatty acid oxidation. Further research could investigate the potential of this compound in metabolic disorders.
Hair Growth: Studies have indicated that this compound stimulates adiponectin-induced hair growth factors in human dermal papilla cells. nih.gov This suggests a potential application in the treatment of hair loss disorders like androgenetic alopecia.
PPAR Modulation: The dual modulation of PPARα/γ by this compound suggests that its effects may extend beyond the skin to other tissues where these receptors are prevalent, such as in the liver, muscle, and adipose tissue, indicating potential roles in metabolism and inflammation. nih.gov
Investigating these broader biological roles could significantly expand the therapeutic potential of this compound beyond its current focus on skin aging and repair.
Q & A
Q. What experimental methodologies are recommended for assessing Seletinoid G’s cytotoxicity in human keratinocytes (HaCaT) and dermal fibroblasts (NHDF)?
- Methodology : Use MTT or CCK-8 assays to quantify cell viability at varying concentrations (e.g., 5–100 μM) and time points (24–96 hours). Normalize results to untreated controls and perform dose-response curve analysis to calculate IC50 values. Include triplicate replicates and statistical tests (e.g., ANOVA) to ensure reproducibility .
- Data Integration : Reference concentration-dependent survival curves (e.g., 0 μM = 100% viability; 100 μM = <20% viability at 48 hours) to establish non-toxic thresholds for downstream functional assays .
Q. How can researchers design experiments to evaluate this compound’s impact on collagen realignment in human skin equivalents?
- Approach : Utilize 3D skin models treated with this compound at sub-cytotoxic concentrations (e.g., 10–25 μM). Apply immunohistochemistry (IHC) for collagen type I/III and matrix metalloproteinases (MMPs). Quantify fiber orientation using polarized light microscopy or second-harmonic generation (SHG) imaging .
- Controls : Include untreated models and positive controls (e.g., retinoic acid) to benchmark efficacy.
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo studies?
- Analytical Framework :
Conduct a systematic review of existing data using PICO criteria: Population (cell lines vs. animal models), Intervention (dose, duration), Comparison (vehicle controls), Outcome (barrier function metrics) .
Perform sensitivity analysis to identify variables (e.g., bioavailability, metabolic differences) causing discrepancies.
Validate findings using ex vivo human skin explants to bridge translational gaps .
Q. What statistical strategies are optimal for analyzing this compound’s dual role in promoting wound healing and inducing cytotoxicity?
- Methods :
- Apply dose-time-response surface modeling to identify therapeutic windows where wound-healing benefits outweigh cytotoxic risks.
- Use cluster analysis to segregate high-responder vs. low-responder cell populations based on transcriptomic/proteomic profiles .
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
- Workflow :
Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., TGF-β, COL1A1).
Correlate with LC-MS metabolomic data to map pathway enrichment (e.g., extracellular matrix remodeling).
Validate targets via CRISPR/Cas9 knockouts or pharmacological inhibition .
- Tools : Use bioinformatics platforms like STRING for network analysis and Cytoscape for visualization .
Methodological Best Practices
Q. What criteria should guide the selection of this compound concentrations for long-term studies on skin aging?
- Recommendations :
- Prioritize concentrations below IC20 (e.g., 5–10 μM) to minimize chronic toxicity.
- Monitor senescence markers (e.g., β-galactosidase) and oxidative stress (e.g., ROS assays) over extended durations (≥14 days) .
Q. How can researchers ensure reproducibility when replicating this compound studies across laboratories?
- Standards :
- Adopt the ARRIVE guidelines for preclinical reporting.
- Share raw data (e.g., viability curves, imaging files) in supplementary materials and specify instrument calibration protocols (e.g., plate reader wavelengths) .
Data Interpretation Challenges
Q. What methods are effective for distinguishing this compound’s direct effects on collagen synthesis from secondary inflammatory responses?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
